
1-Bromo-4-(2-methylpropoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-methylpropoxy)butane: is an organic compound with the molecular formula C8H17BrO . It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further substituted with a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methylpropoxy)butane can be synthesized through a substitution reaction. One common method involves the reaction of 1-butanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the alcohol is protonated by the acid, making it a good leaving group, and then replaced by a bromine atom from HBr .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(2-methylpropoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions (E2) to form alkenes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 4-(2-methylpropoxy)butanol.
Elimination Reactions: The major product is typically an alkene, such as 4-(2-methylpropoxy)-1-butene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-methylpropoxy)butane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is utilized in the preparation of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-methylpropoxy)butane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the departure of the bromine atom. In elimination reactions, a base abstracts a proton from a β-carbon, leading to the formation of a double bond and the departure of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
1-Bromobutane: Similar in structure but lacks the 2-methylpropoxy group.
1-Bromo-2-methylpropane: Similar in having a bromine atom and a branched alkyl group but differs in the position of the bromine atom.
Uniqueness: 1-Bromo-4-(2-methylpropoxy)butane is unique due to the presence of both a bromine atom and a 2-methylpropoxy group, which imparts distinct reactivity and properties compared to other brominated alkanes .
Eigenschaften
Molekularformel |
C8H17BrO |
|---|---|
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
1-bromo-4-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H17BrO/c1-8(2)7-10-6-4-3-5-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JMZXBMVNJRZEHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
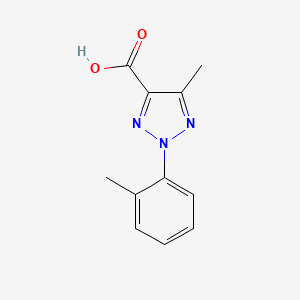
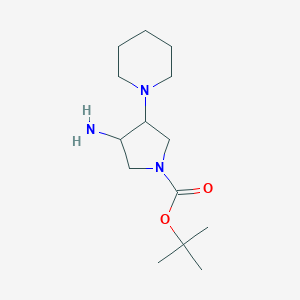
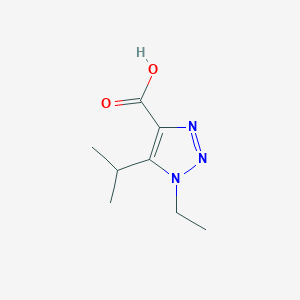
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
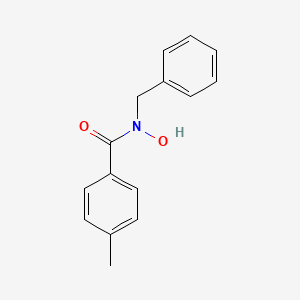
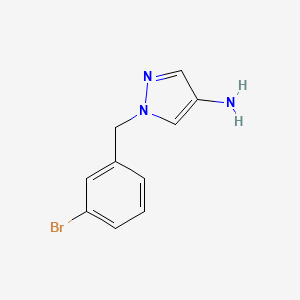



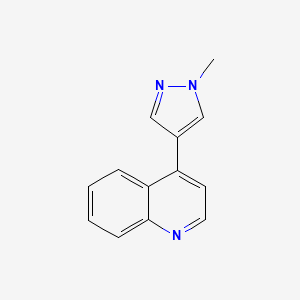
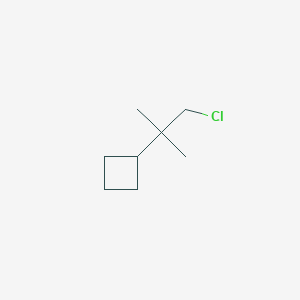
![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)
